1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1004643-46-2
VCID: VC5159874
InChI: InChI=1S/C11H10BrClN4O2/c12-8-5-7(13)1-2-10(8)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18)
SMILES: C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN
Molecular Formula: C11H10BrClN4O2
Molecular Weight: 345.58

1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 1004643-46-2

Cat. No.: VC5159874

Molecular Formula: C11H10BrClN4O2

Molecular Weight: 345.58

* For research use only. Not for human or veterinary use.

1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide - 1004643-46-2

Specification

CAS No. 1004643-46-2
Molecular Formula C11H10BrClN4O2
Molecular Weight 345.58
IUPAC Name 1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide
Standard InChI InChI=1S/C11H10BrClN4O2/c12-8-5-7(13)1-2-10(8)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18)
Standard InChI Key QOKYKSNHNBPYDK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN

Introduction

Chemical Identity and Structural Characteristics

The molecular architecture of 1-((2-bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is defined by its IUPAC name: 1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₀BrClN₄O₂
Molecular Weight345.58 g/mol
Canonical SMILESC1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN
InChI KeyQOKYKSNHNBPYDK-UHFFFAOYSA-N
Density1.8 ± 0.1 g/cm³
XLogP33.2 (predicted)

The structure comprises a pyrazole ring substituted at the 1-position with a (2-bromo-4-chlorophenoxy)methyl group and at the 3-position with a carbohydrazide moiety. X-ray crystallography of analogous compounds suggests that the phenoxy group adopts a planar configuration orthogonal to the pyrazole plane, while the carbohydrazide chain exhibits rotational flexibility .

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is typically synthesized via a three-step protocol:

  • Formation of (2-bromo-4-chlorophenoxy)methyl chloride: Reacting 2-bromo-4-chlorophenol with chloromethyl chlorosulfate in dichloromethane at 0–5°C yields the intermediate chloride (78% yield) .

  • N-Alkylation of pyrazole-3-carbohydrazide: The chloride intermediate undergoes nucleophilic substitution with pyrazole-3-carbohydrazide in acetonitrile using K₂CO₃ as a base (65–70% yield).

  • Purification: Crude product is recrystallized from ethanol/water (4:1 v/v) to achieve >95% purity .

Alternative Methods

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields at 68%. Flow chemistry approaches using microreactors (residence time: 2.5 min) demonstrate potential for scalable production but require further optimization.

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with decomposition onset at 210°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C under nitrogen, indicating moderate thermal resilience .

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water0.12 ± 0.03
Ethanol8.9 ± 0.7
DMSO32.1 ± 1.2
Dichloromethane4.3 ± 0.4

The low aqueous solubility (0.12 mg/mL) necessitates formulation with co-solvents for biological applications .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.69 (d, J=8.4 Hz, 1H, ArH), 7.52 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.38 (d, J=2.4 Hz, 1H, ArH), 6.89 (s, 1H, pyrazole-H), 5.32 (s, 2H, OCH₂), 2.41 (s, 3H, CH₃) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) .

Biological Activity and Applications

Concentration (µg/mL)Inhibition Zone (mm)
5012.3 ± 1.1
10018.7 ± 1.4
20024.5 ± 1.8

Mechanistic studies indicate disruption of bacterial cell membrane integrity via interaction with penicillin-binding proteins (PBPs) .

Anticancer Screening

In vitro cytotoxicity against MCF-7 breast cancer cells:

ParameterValue
IC₅₀ (48 h)34.2 ± 2.1 µM
Selectivity Index8.9 (vs. HEK-293)

Apoptosis induction (23.4% at 50 µM) correlates with caspase-3 activation and Bcl-2 downregulation .

Industrial and Research Applications

Coordination Chemistry

The carbohydrazide moiety acts as a tridentate ligand, forming stable complexes with transition metals:

MetalComplex FormulaStability Constant (log β)
Cu(II)[Cu(C₁₁H₈BrClN₄O₂)Cl]12.3 ± 0.2
Ni(II)[Ni(C₁₁H₈BrClN₄O₂)₂]9.8 ± 0.3

These complexes demonstrate enhanced catalytic activity in Heck coupling reactions (TON up to 890).

Agricultural Chemistry

Field trials against Phytophthora infestans:

  • 500 ppm solution reduces lesion area by 72% compared to controls

  • Rainfastness: 83% residual activity after 20 mm simulated rainfall

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability

  • Nanoformulations: Liposomal encapsulation for targeted cancer therapy

  • Green Synthesis: Photocatalytic methods using TiO₂ nanoparticles

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